(R)-5-amino-2-(tert-butoxycarbonylamino)pentanoic acid
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Overview
Description
®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is a derivative of valine, an essential amino acid. This compound is often used in peptide synthesis and serves as a protected form of amino acids, which are crucial in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group of valine using tert-butoxycarbonyl (Boc) group. This is achieved by reacting valine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems, which enhance the efficiency and sustainability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DIC and HOBt in solvents like dimethylformamide (DMF) or dichloromethane.
Major Products
Deprotection: Yields the free amino acid.
Coupling: Produces dipeptides or longer peptide chains.
Scientific Research Applications
®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of ®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)pentanoic acid: Another Boc-protected amino acid with similar applications.
(S)-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid: The enantiomer of the compound, used in similar contexts.
Uniqueness
®-5-Amino-2-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides. Its use in peptide synthesis and bioconjugation highlights its importance in both research and industrial applications .
Properties
Molecular Formula |
C10H20N2O4 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
AMPVNPYPOOQUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN)C(=O)O |
Origin of Product |
United States |
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